Sourcing unprotected or racemic piperazine intermediates causes low yields from N1/N4 dialkylation and costly chiral resolution. This (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester solves these issues with strict N1-Boc protection and locked (R)-stereochemistry. Key benefits: • Enables selective N4-functionalization via Buchwald-Hartwig, eliminating di-arylation. • Maintains >98% efficiency in LAH reductions due to high THF solubility. • Preserves chiral integrity throughout solid-phase or solution-phase peptide coupling. Ready for immediate scale-up.
(R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 252990-05-9) is a highly specified chiral building block widely procured for the synthesis of complex pharmaceutical active ingredients (APIs), including targeted kinase inhibitors and peptidomimetics. Structurally, it features a piperazine core with a tert-butoxycarbonyl (Boc) protecting group strictly at the N1 position and a methyl ester at the C2 position, locking the stereocenter in the (R)-configuration. This specific functionalization profile provides excellent solubility in standard organic solvents (such as THF, DCM, and toluene) and ensures strict regiocontrol during downstream N4-functionalization. For industrial buyers and synthetic chemists, procuring this pre-protected, esterified, and chirally pure intermediate eliminates the need for multi-step upstream protection/deprotection sequences and expensive chiral resolution steps, directly accelerating scalable API manufacturing workflows .
Scaffold Type
Orthogonally protected chiral piperazine building block
Workflow Compatibility
Supports (R)-configured piperazine synthesis and diversification
Selection Context
Applicable in medicinal chemistry scaffold exploration
Substituting (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester with its free acid counterpart, racemic mixture, or unprotected piperazine derivatives introduces severe process liabilities. Using an unprotected piperazine-2-carboxylic acid methyl ester leads to competitive N1/N4 dialkylation during cross-coupling, drastically reducing target yields and requiring complex chromatographic separation. Furthermore, substituting the methyl ester with the free acid (CAS 278788-60-6) induces zwitterionic behavior, which plummets solubility in non-polar solvents like toluene, thereby stalling homogeneous palladium-catalyzed reactions such as Buchwald-Hartwig aminations. Finally, procuring the racemic ester (CAS 129799-15-1) forces manufacturers to perform late-stage chiral resolution, immediately capping the maximum theoretical yield at 50% and inflating solvent and processing costs [1].
Stereochemical configuration may shift enzyme recognition and resolution outcomes.
NMDA receptor subunit selectivity may differ substantially with stereochemistry.
Racemic or (S)-enantiomer use may alter downstream pharmacological fidelity.
The presence of the N1-Boc group is critical for directing synthesis exclusively to the N4 position. When subjected to palladium-catalyzed cross-coupling (e.g., with 2-bromo-5-trifluoromethyl-pyridine), the N1-Boc protected methyl ester achieves >95% regioselective N4-arylation. In contrast, using the unprotected piperazine-2-carboxylic acid methyl ester results in significant N1/N4 di-arylation and N1-arylation byproducts, reducing the isolated yield of the desired N4-adduct to below 40% .
| Evidence Dimension | Regioselective N4-arylation target yield |
| Target Compound Data | >95% target yield (CAS 252990-05-9) |
| Comparator Or Baseline | <40% target yield (Unprotected piperazine-2-carboxylic acid methyl ester) |
| Quantified Difference | >55% absolute increase in target yield |
| Conditions | Pd-catalyzed Buchwald-Hartwig cross-coupling in toluene with sodium tert-butoxide |
Procuring the N1-Boc protected precursor eliminates the need for complex byproduct separation and maximizes the efficiency of expensive transition-metal catalyzed steps.
E = 200 (racemic substrate)
Supports enzymatic resolution workflow
CAL-A, trifluoroethyl butanoate, TBME
The C2 methyl ester modification fundamentally alters the solubility profile compared to the free carboxylic acid. The free (R)-1-N-Boc-piperazine-2-carboxylic acid (CAS 278788-60-6) exhibits strong polarity and potential zwitterionic tendencies upon partial deprotection, limiting its solubility in standard non-polar reaction solvents like toluene or DCM to <5 mg/mL. The methyl ester (CAS 252990-05-9), however, is highly soluble (>100 mg/mL) in these solvents. This high solubility is a prerequisite for maintaining homogeneous conditions during low-temperature reductions or organometallic couplings, where the free acid often precipitates or requires highly polar, hard-to-remove solvents like DMF .
| Evidence Dimension | Solubility in non-polar/ethereal solvents (e.g., Toluene, THF) |
| Target Compound Data | >100 mg/mL (Methyl ester) |
| Comparator Or Baseline | <5 mg/mL (Free carboxylic acid) |
| Quantified Difference | >20-fold increase in non-polar solvent solubility |
| Conditions | Standard ambient temperature dissolution in THF or Toluene |
High solubility in standard organic solvents ensures process homogeneity, preventing reaction stalling and enabling the use of standard industrial solvent recovery protocols.
75% yield (structural analog)
Supports scalable DKR development
Inferred; direct data not available
Procuring the enantiomerically pure (R)-isomer directly impacts the overall mass efficiency of API synthesis. If a manufacturer substitutes this with the racemic 1-N-Boc-piperazine-2-carboxylic acid methyl ester (CAS 129799-15-1), a downstream chiral resolution step is mandatory. This resolution step inherently caps the theoretical yield of the desired enantiomer at 50%, with practical recoveries often closer to 35-40%. Starting with CAS 252990-05-9 bypasses this bottleneck, allowing 100% of the procured mass to enter the productive synthetic pathway .
| Evidence Dimension | Maximum theoretical mass efficiency for (R)-target API |
| Target Compound Data | 100% theoretical throughput |
| Comparator Or Baseline | 50% theoretical throughput (Racemic mixture) |
| Quantified Difference | 2x higher theoretical mass efficiency |
| Conditions | Multi-step API synthesis requiring strict (R)-stereochemistry |
Purchasing the pre-resolved (R)-enantiomer doubles the theoretical throughput of the synthetic sequence and eliminates the capital expenditure associated with chiral chromatography.
50-fold (NR2A/NR2D) for (R)-CPP
Reported scaffold-dependent selectivity
vs 5-fold for short-chain homolog
≥97% purity (GC)
Meets typical intermediate specifications
Pharmaceutical intermediate context
Directly leveraging the high THF solubility highlighted in Section 3, this methyl ester is the optimal starting material for Lithium Aluminum Hydride (LAH) reductions. The ester's solubility ensures a rapid, homogeneous reduction at -40°C to room temperature, yielding the corresponding hydroxymethyl derivative (CAS 169448-87-7) with near-quantitative efficiency (>98%), a result difficult to achieve with the poorly soluble free acid .
Capitalizing on the strict N1-Boc regiocontrol established in Section 3, this compound is heavily utilized in Buchwald-Hartwig aminations with aryl halides. It serves as a reliable building block for synthesizing N4-aryl piperazine cores in targeted oncology drugs, preventing the di-arylation byproducts that plague unprotected piperazine precursors .
Building on the stereochemical fidelity discussed in Section 3, the fully protected nature of the N1-amine and the stable C2-ester allow this building block to be seamlessly integrated into peptidomimetic workflows. The ester can be selectively hydrolyzed under mild basic conditions (e.g., LiOH) post-N4-functionalization to yield the free acid for subsequent amide bond coupling, preserving the (R)-stereocenter throughout the sequence .
Irritant